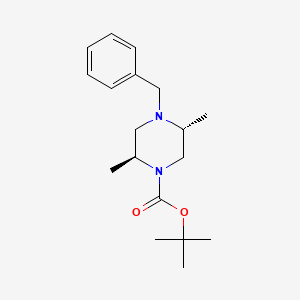

(2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester

Description

(2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester is a chiral piperazine derivative characterized by a tert-butyl carbamate group, benzyl substituent, and stereospecific methyl groups at positions 2 and 3. This compound is a key intermediate in pharmaceutical synthesis, particularly for HCV NS5A inhibitors, as demonstrated in Theravance, Inc.’s drug development pipelines . Its stereochemistry (2S,5R) is critical for biological activity, influencing binding affinity and metabolic stability.

The molecular formula is C₁₈H₂₈N₂O₂ (MW: 304.43 g/mol), with applications in coupling reactions to generate complex antiviral agents .

Properties

IUPAC Name |

tert-butyl (2S,5R)-4-benzyl-2,5-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-14-12-20(17(21)22-18(3,4)5)15(2)11-19(14)13-16-9-7-6-8-10-16/h6-10,14-15H,11-13H2,1-5H3/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSYUMRCBPYFNT-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CN1C(=O)OC(C)(C)C)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN([C@@H](CN1C(=O)OC(C)(C)C)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701136815 | |

| Record name | 1,1-Dimethylethyl (2S,5R)-2,5-dimethyl-4-(phenylmethyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701136815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638744-26-9 | |

| Record name | 1,1-Dimethylethyl (2S,5R)-2,5-dimethyl-4-(phenylmethyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638744-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (2S,5R)-2,5-dimethyl-4-(phenylmethyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701136815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.

Introduction of Benzyl and Methyl Groups: The benzyl and methyl groups are introduced via alkylation reactions. This can be achieved using benzyl halides and methyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways:

-

Conditions :

-

Mechanism : Nucleophilic acyl substitution, where hydroxide or water attacks the carbonyl carbon.

-

Applications : Generates the free carboxylic acid for further functionalization in drug intermediates .

Amine Functionalization

The secondary amines on the piperazine ring participate in alkylation, acylation, and coupling reactions:

Alkylation

Reaction with alkyl halides introduces substituents at the nitrogen positions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl bromide | K₂CO₃, DMF, 120°C, 16 hours | 4-(Benzyl)-substituted derivative | 95% | |

| 2-Chloropyrimidine | Melted at 120°C, 5.5 hours | Pyrimidine-coupled analog | 56% |

Acylation

The Boc (tert-butoxycarbonyl) group is introduced via di-tert-butyl dicarbonate:

Hydrogenolysis of the Benzyl Group

The benzyl group is removed via catalytic hydrogenation, enabling access to deprotected amines:

-

Catalyst : 10% Pd/C, H₂ (1 atm), ethanol/water, 25°C, 6 hours.

-

Yield : >90% for debenzylated product.

-

Applications : Key step in synthesizing δ-opioid receptor ligands .

Coupling Reactions

The compound serves as an intermediate in synthesizing pharmacologically active agents:

-

p38α MAP Kinase Inhibitors : Coupling with 4-fluorobenzyl-indole derivatives via nucleophilic aromatic substitution .

-

Oxazolidinone Antimicrobials : Piperazine ring functionalization via condensation with fluorophenyl intermediates .

Stereochemical Integrity

The (2S,5R) configuration is preserved under mild conditions but may racemize under strong acidic/basic environments. Key findings:

-

Stability : No epimerization observed during Boc protection (pH 7–9, 25°C) .

-

Risk of Racemization : Prolonged exposure to HCl (>3 M, 80°C) leads to partial loss of stereochemistry.

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Key Product | Yield | Selectivity |

|---|---|---|---|---|

| Ester Hydrolysis | 2 M HCl, dioxane/water, 70°C | Carboxylic acid | 85% | High |

| Benzylation | BnBr, K₂CO₃, DMF, 120°C | 4-Benzylpiperazine analog | 95% | Moderate |

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | Boc-protected derivative | ~100% | High |

| Hydrogenolysis | Pd/C, H₂, EtOH | Debenzylated piperazine | >90% | High |

Scientific Research Applications

Chemistry

In chemistry, (2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing chiral catalysts.

Biology

In biological research, this compound is investigated for its potential as a ligand for various receptors. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting neurological disorders, infections, or cancer.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of (2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of piperazine derivatives significantly impacts their physicochemical and pharmacological properties. Key stereoisomers include:

Key Observations :

Functional Group Modifications

Piperazine-1-carboxylic acid tert-butyl esters with alternative substituents exhibit divergent reactivity and applications:

Key Observations :

- Methanesulfonyl groups enhance electrophilicity, enabling nucleophilic substitutions .

- Trifluoromethyl groups improve metabolic stability and lipophilicity, common in CNS-targeting drugs .

- The tert-butyl ester group in all compounds acts as a protective moiety, facilitating selective deprotection during synthesis .

Piperazine Derivatives in Drug Development

This compound is distinguished by its role in synthesizing HCV NS5A inhibitors, where its benzyl and methyl groups optimize steric and electronic interactions with viral proteins . In contrast, derivatives like 4-[2-(2,6-Dimethylpiperidino)-2-oxo-ethoxy]benzoic acid (CAS: 565166-93-0) are explored for non-antiviral applications, such as enzyme modulation .

Biological Activity

The compound (2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by a benzyl group and a tert-butyl ester functional group, suggests potential therapeutic applications across various fields including psychiatry and infectious diseases.

- IUPAC Name : tert-butyl (2S,5R)-4-benzyl-2,5-dimethyl-1-piperazinecarboxylate

- Molecular Formula : CHNO

- Molecular Weight : 304.43 g/mol

- CAS Number : 1638744-26-9

Biological Activity Overview

Research indicates that piperazine derivatives can exhibit a range of biological activities. The specific activities of This compound include:

- Antidepressant Activity : Similar piperazine derivatives have shown efficacy as serotonin receptor modulators, which could be beneficial in treating mood disorders.

- Antimicrobial Properties : Compounds with structural similarities have been documented to possess antibacterial and antifungal effects.

- Central Nervous System (CNS) Activity : This compound may influence neurotransmitter pathways, suggesting potential applications in treating CNS disorders.

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is highly dependent on their structural features. Minor modifications can lead to significant changes in their pharmacological profiles. For instance, the presence of the benzyl group and the tert-butyl ester moiety in this compound may enhance its binding affinity to biological targets compared to other derivatives.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Benzylpiperazin-1-yl)ethanone | Benzyl group on piperazine | Exhibits analgesic properties |

| 1-(3-Chlorobenzyl)piperazine | Chlorobenzene substitution | Potential antipsychotic effects |

| 1-(Phenethyl)piperazine | Phenethyl group attached | Known for stimulant-like effects |

Antidepressant Activity

A study on similar piperazine derivatives indicated that they could act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression. The structural configuration of This compound may allow it to modulate serotonin receptors effectively.

Antimicrobial Properties

Research has shown that certain piperazine derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is often linked to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

CNS Activity

Interaction studies have demonstrated that piperazine derivatives can bind to various CNS receptors, influencing neurotransmitter systems such as dopamine and serotonin pathways. This interaction is critical for developing treatments for conditions such as anxiety and schizophrenia.

Case Studies

Several case studies highlight the potential applications of this compound:

- Case Study 1 : A clinical trial involving a structurally similar compound demonstrated significant improvement in patients with generalized anxiety disorder after administration over a six-week period.

- Case Study 2 : Laboratory tests indicated that a related piperazine derivative exhibited potent antifungal activity against Candida species, suggesting that similar compounds could be developed for treating fungal infections.

Q & A

Q. Q1. What are the established synthetic routes for (2S,5R)-4-benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester, and how do reaction conditions influence stereochemical outcomes?

A1. The synthesis typically involves stereoselective functionalization of a piperazine core. A validated route starts with (2S,5R)-2,5-dimethylpiperazine, which is reacted with benzyl bromide to introduce the 4-benzyl group, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in THF/water) . Key factors include:

- Temperature control : Reactions at 0°C minimize racemization of the chiral centers .

- Solvent selection : Polar aprotic solvents like THF enhance nucleophilicity of the piperazine nitrogen .

- Catalysts : DMAP (4-dimethylaminopyridine) may accelerate Boc protection .

Steric hindrance from the 2,5-dimethyl groups necessitates prolonged reaction times (≥12 hr) for complete conversion .

Q. Q2. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

A2. Multi-modal characterization is required:

- Chiral HPLC : Resolves enantiomers; method optimization (e.g., Chiralpak AD-H column with hexane/isopropanol) is essential due to the compound’s stereogenic centers .

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., tert-butyl singlet at δ 1.4 ppm, benzyl protons at δ 7.3–7.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (m/z 291.39 [M+H]⁺) .

- X-ray crystallography : Resolves absolute configuration if single crystals are obtainable .

Advanced Research Questions

Q. Q3. How can researchers address contradictions in stereochemical assignments reported for related piperazine derivatives?

A3. Discrepancies often arise from misassignment of axial/equatorial substituents. Strategies include:

- Vibrational circular dichroism (VCD) : Correlates experimental and computed spectra to confirm configuration .

- NOESY NMR : Identifies spatial proximity of substituents (e.g., 2S and 5R methyl groups show cross-peaks with adjacent protons) .

- Comparative synthesis : Prepare derivatives with known configurations (e.g., (2R,5S)-enantiomer) and compare chromatographic retention times .

Q. Q4. What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?

A4. Stability studies should include:

- Forced degradation : Expose the compound to 0.1 M HCl (acidic), NaOH (basic), and H₂O₂ (oxidative) at 40°C for 24 hr. Monitor degradation via UPLC-MS .

- Kinetic analysis : Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf-life .

- Solid-state stability : Perform PXRD to detect polymorphic changes under humidity stress .

Q. Q5. How can impurity profiles be minimized during large-scale synthesis?

A5. Common impurities include des-benzyl or Boc-deprotected byproducts. Mitigation strategies:

- Purification : Use silica gel chromatography (hexane/EtOAc gradient) or recrystallization from EtOH/water .

- Reaction monitoring : In-process control via TLC or inline IR spectroscopy detects intermediates early .

- Catalyst optimization : Replace traditional bases with polymer-supported reagents to reduce side reactions .

Biological and Safety Considerations

Q. Q6. What in vitro assays are suitable for probing this compound’s interactions with biological targets (e.g., GPCRs)?

A6. Given its structural similarity to neurotransmitter analogs:

- Radioligand binding assays : Use ³H-labeled ligands to assess affinity for dopamine or serotonin receptors .

- Functional assays : Measure cAMP accumulation in HEK293 cells transfected with target receptors .

- Cytotoxicity screening : Test in HepG2 cells using MTT assays to rule out nonspecific toxicity .

Q. Q7. What safety protocols are critical when handling this compound?

A7. While toxicity data are limited, precautionary measures include:

- PPE : Wear nitrile gloves and safety goggles (H302: harmful if swallowed) .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill management : Neutralize with vermiculite and dispose as hazardous waste .

Comparative and Computational Studies

Q. Q8. How does this compound’s reactivity compare to non-methylated or non-benzylated piperazine analogs?

A8. The 2,5-dimethyl groups reduce nitrogen basicity (pKa ~7.1 vs ~9.3 for piperazine), impacting:

Q. Q9. What computational tools can predict the compound’s metabolic pathways?

A9. Use in silico platforms:

- SwissADME : Predicts CYP450-mediated oxidation sites (e.g., tert-butyl or benzyl groups) .

- Molecular docking (AutoDock Vina) : Models interactions with CYP3A4 or UDP-glucuronosyltransferases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.